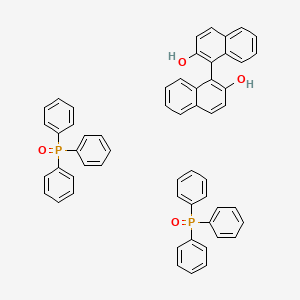
Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is a complex organic compound that features both a diphenylphosphorylbenzene moiety and a naphthalen-2-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common approach is the reaction of diphenylphosphoryl chloride with naphthalen-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems may be employed to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene rings .
Applications De Recherche Scientifique
Chemistry
In chemistry, Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential anticancer properties. Research has shown that derivatives of naphthalen-2-ol can inhibit the growth of cancer cells, making it a promising candidate for drug development .
Industry
In industry, the compound is used in the production of dyes and pigments due to its ability to form stable, colored complexes. It is also used in the development of fluorescent materials for various applications .
Mécanisme D'action
The mechanism of action of Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of cell growth and proliferation. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol:
Di(naphthalen-2-yl)-1,2-diphenylethene: This compound is used in the development of fluorescent conjugated polymers and has applications in explosive detection.
Uniqueness
Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is unique due to its combination of a diphenylphosphorylbenzene moiety and a naphthalen-2-ol structure. This unique combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .
Propriétés
Numéro CAS |
649745-98-2 |
|---|---|
Formule moléculaire |
C56H44O4P2 |
Poids moléculaire |
842.9 g/mol |
Nom IUPAC |
diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C20H14O2.2C18H15OP/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-12,21-22H;2*1-15H |
Clé InChI |
DTGKVOKKNMCQFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


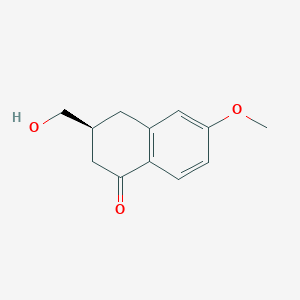
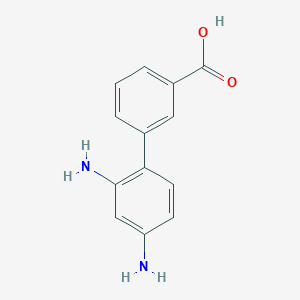
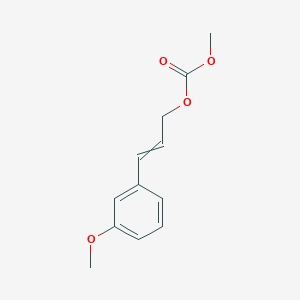
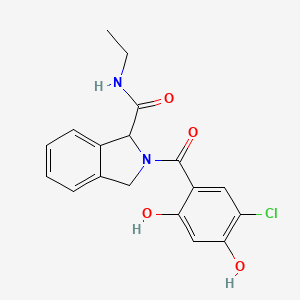


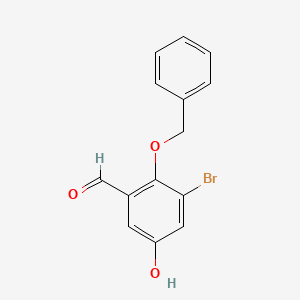
![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)
![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
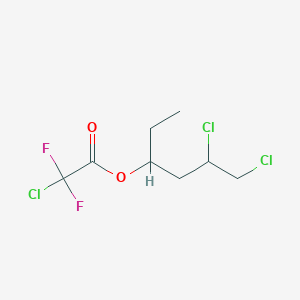
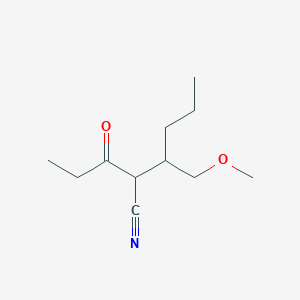
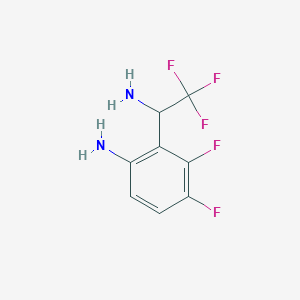
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)
